molecular formula C11H12ClIO B1613268 5-Chloro-1-(4-iodophenyl)-1-oxopentane CAS No. 487058-91-3

5-Chloro-1-(4-iodophenyl)-1-oxopentane

Cat. No.: B1613268
CAS No.: 487058-91-3
M. Wt: 322.57 g/mol
InChI Key: LAHAZNILDJWEJK-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-iodophenyl)-1-oxopentane is an organic compound that features both chlorine and iodine atoms attached to a phenyl ring, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-iodophenyl)-1-oxopentane typically involves the reaction of 4-iodophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-chloropentane in the presence of a base such as pyridine to yield the desired product. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-iodophenyl)-1-oxopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Derivatives with different halogens or functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acid derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Chloro-1-(4-iodophenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-iodophenyl)-1-oxopentane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens and the ketone group can influence its reactivity and binding affinity to various molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(4-bromophenyl)-1-oxopentane
  • 5-Chloro-1-(4-fluorophenyl)-1-oxopentane
  • 5-Chloro-1-(4-chlorophenyl)-1-oxopentane

Uniqueness

5-Chloro-1-(4-iodophenyl)-1-oxopentane is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical and physical properties. The iodine atom, in particular, can enhance the compound’s reactivity and potential for further functionalization compared to its bromine or fluorine analogs.

Properties

IUPAC Name

5-chloro-1-(4-iodophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHAZNILDJWEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622000
Record name 5-Chloro-1-(4-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-91-3
Record name 5-Chloro-1-(4-iodophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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